3-CHLOROTOLUENE-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

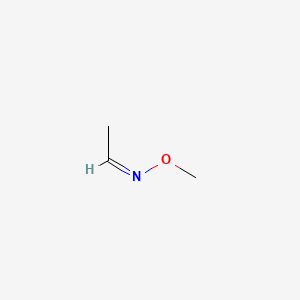

3-Chlorotoluene-D7: is a deuterated derivative of 3-chlorotoluene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. The molecular formula for this compound is C7D7Cl, and it has a molecular weight of approximately 133.64 g/mol.

Mechanism of Action

Biochemical Pathways

A study on the degradation of chlorotoluenes by a dual-species biofilm of comamonas testosteroni strain kt5 and bacillus subtilis strain dkt suggests that these compounds can be metabolized via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol, followed by ring fission via the ortho-cleavage pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorotoluene-D7 . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Additionally, the compound’s action can be influenced by its concentration and the duration of exposure.

Biochemical Analysis

Cellular Effects

It is known that chlorotoluenes can have various effects on cells, depending on their specific structure and the type of cells they interact with .

Molecular Mechanism

It is known that chlorotoluenes can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that chlorotoluenes can have various effects over time, depending on their specific structure and the conditions of the experiment .

Dosage Effects in Animal Models

It is known that chlorotoluenes can have various effects at different dosages, depending on their specific structure and the type of animal model used .

Metabolic Pathways

It is known that chlorotoluenes can be involved in various metabolic pathways, depending on their specific structure .

Transport and Distribution

It is known that chlorotoluenes can be transported and distributed in various ways, depending on their specific structure and the type of cells they interact with .

Subcellular Localization

It is known that chlorotoluenes can be localized in various subcellular compartments, depending on their specific structure and the type of cells they interact with .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorotoluene-D7 can be synthesized through several methods, including:

-

Diazotization and Substitution: : This method involves the diazotization of m-toluidine followed by substitution with deuterium. The process includes adding m-toluidine to water, slowly adding concentrated hydrochloric acid, and then adding sodium nitrite solution dropwise at 0-5°C. The diazo solution is then added to cuprous chloride for the replacement reaction .

-

Isomerization: : Another method involves the isomerization of o-chlorotoluene to prepare 3-chlorotoluene. Industrial-grade o-chlorotoluene is used as the reaction raw material, and it is mixed with analytically pure toluene and chlorobenzene as diluents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization and substitution reactions. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for research applications.

Chemical Reactions Analysis

Types of Reactions

3-Chlorotoluene-D7 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form deuterated toluene derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups are used to facilitate the reaction.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

Substitution: Products include deuterated phenols and other substituted aromatic compounds.

Oxidation: Products include deuterated benzoic acid and benzaldehyde.

Reduction: Products include deuterated toluene.

Scientific Research Applications

3-Chlorotoluene-D7 is widely used in scientific research due to its unique properties:

Isotopic Labeling: It is used as an isotopic label in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

Chemical Synthesis: It serves as a precursor in the synthesis of various deuterated compounds.

Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Environmental Studies: It is used to trace the fate and transport of chlorinated aromatic compounds in the environment.

Comparison with Similar Compounds

Similar Compounds

3-Chlorotoluene: The non-deuterated form of 3-chlorotoluene-D7, with similar chemical properties but different isotopic composition.

2-Chlorotoluene: An isomer with the chlorine atom in the ortho position.

4-Chlorotoluene: An isomer with the chlorine atom in the para position.

Uniqueness

This compound is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in research applications.

Properties

CAS No. |

1219804-88-2 |

|---|---|

Molecular Formula |

C7ClD7 |

Molecular Weight |

133.6266124 |

Synonyms |

3-CHLOROTOLUENE-D7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.